molecular formula C12H21NO4 B1403401 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate CAS No. 1262410-80-9

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

Cat. No. B1403401
CAS RN: 1262410-80-9
M. Wt: 243.3 g/mol
InChI Key: LHACCRIHIILPJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is C12H21NO4 . The InChI code is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 215.25 g/mol . The specific gravity is 1.08 at 20/20 degrees Celsius, and the refractive index is 1.45 .

Scientific Research Applications

Synthesis of Azaspiro[3.4]octanes

This compound serves as a building block in the synthesis of azaspiro[3.4]octanes, which are important in medicinal chemistry due to their presence in a variety of biologically active compounds. The Carreira group has developed methods for the synthesis of these compounds using 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate as a precursor .

Enolization Studies

Researchers utilize this substrate for functionalization via enolization at the 3-position. This is typically achieved in the presence of strong bases like Lithium Diisopropylamide (LDA), allowing for further chemical transformations .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can be used to introduce the azetidine ring system into more complex molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals .

Chiral Ligand Synthesis

The azetidine ring present in 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate can be exploited to synthesize chiral ligands. These ligands are valuable in asymmetric catalysis, which is pivotal in producing enantiomerically pure substances .

Peptidomimetics

Due to its structural similarity to amino acids, this compound can be incorporated into peptidomimetics. These molecules mimic the structure of peptides and are used to study protein-protein interactions and to develop new therapeutics .

Material Science

In material science, the azetidine ring can be used to modify the properties of polymers and resins, potentially leading to materials with novel properties and applications .

Bioconjugation

This compound can also be used in bioconjugation strategies where it is attached to biomolecules such as proteins or antibodies. This is useful in drug delivery systems and diagnostic assays .

Nanotechnology

Lastly, in the field of nanotechnology, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate can be used to modify the surface of nanoparticles to improve their stability, solubility, or to attach targeting ligands .

Safety And Hazards

The compound is classified as an irritant, with the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHACCRIHIILPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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